
5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid is a heterocyclic compound that contains both a furan ring and a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 1,3,4-thiadiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the heterocyclic rings .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound. These products can have different biological activities and applications .
Applications De Recherche Scientifique
5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thiadiazole ring is known to interact with DNA and proteins, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)benzene-1,2-dicarboxylic acid
- 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)pyridine-2-carboxylic acid
- 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)thiophene-2-carboxylic acid
Uniqueness
What sets 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid apart is its unique combination of a furan ring and a thiadiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6N2O3S2 |
|---|---|
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
5-(1,3,4-thiadiazol-2-ylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S2/c11-7(12)6-2-1-5(13-6)3-14-8-10-9-4-15-8/h1-2,4H,3H2,(H,11,12) |
Clé InChI |
KZERDNRAWUPTBY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C(=O)O)CSC2=NN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


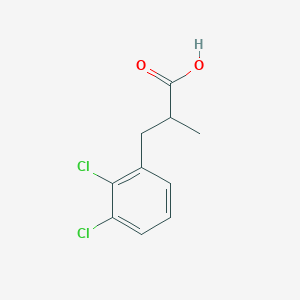
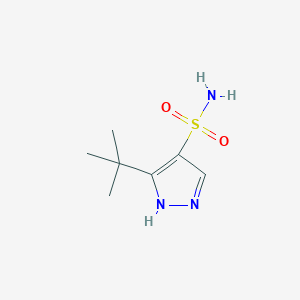
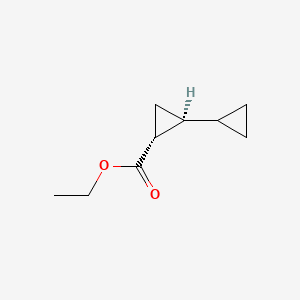
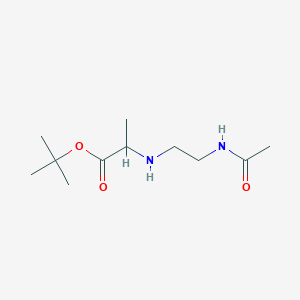
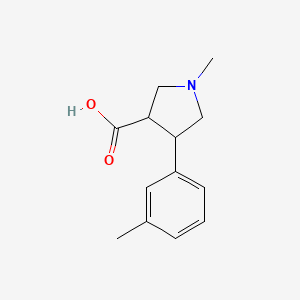
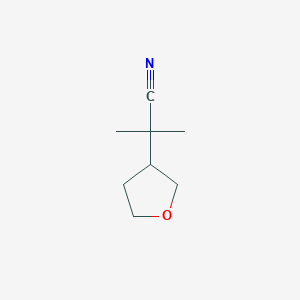
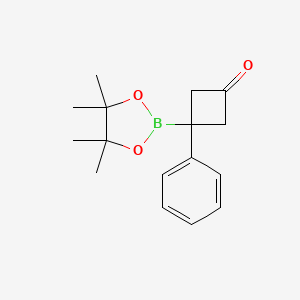
![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
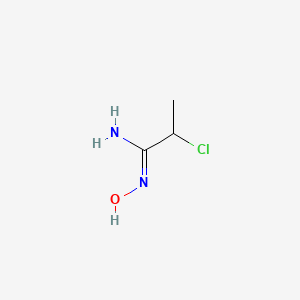

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)
![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)


